![molecular formula C13H20BNO3 B1376294 [2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol CAS No. 1339927-45-5](/img/structure/B1376294.png)

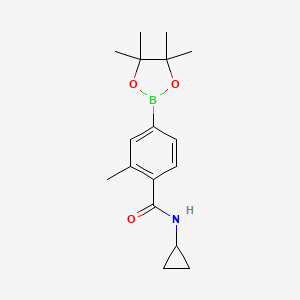

[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Vue d'ensemble

Description

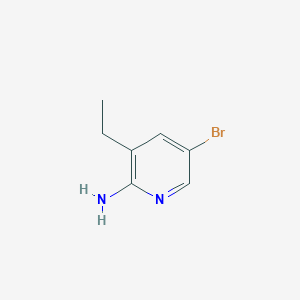

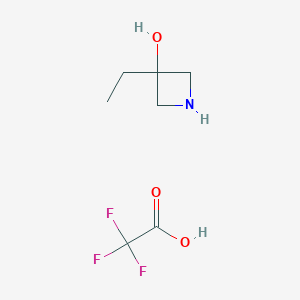

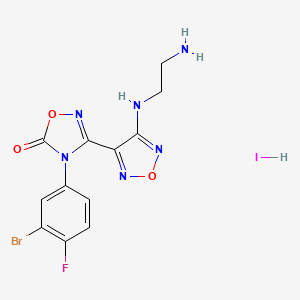

“[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol” is a chemical compound with the molecular formula C13H20BNO3 . It is an organic intermediate with borate and sulfonamide groups .

Synthesis Analysis

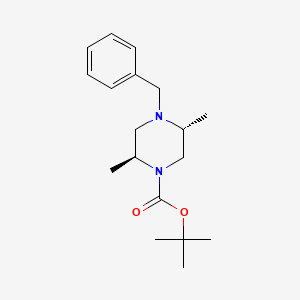

The synthesis of this compound involves nucleophilic and amidation reactions . It can be synthesized through a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

This compound is used as an electrolyte additive to induce PF6- decomposition, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to inhibit lithium dendrite growth .Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.1138 . More detailed physical and chemical properties such as boiling point, density, etc., are not available in the search results.Applications De Recherche Scientifique

Synthesis and Structural Analysis

One significant application of derivatives of [2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is in the synthesis of complex organic compounds. Huang et al. (2021) explored the synthesis of boric acid ester intermediates with benzene rings. These compounds were obtained through a substitution reaction and their structures were confirmed using various spectroscopic techniques and X-ray diffraction. Additionally, Density Functional Theory (DFT) was used to calculate the molecular structures, which showed consistency with the X-ray diffraction data, indicating the accuracy of the synthesized compounds (Huang et al., 2021).

Applications in Molecular Design and Biological Activity

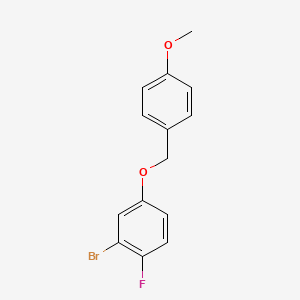

In the field of molecular design and the exploration of biological activities, derivatives of this compound have been utilized. Das et al. (2011) synthesized boron-containing compounds, including phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives, as potential HGF-mimetic agents. These compounds were synthesized using reactions like the Miyaura borylation reaction, indicating their potential in biological and pharmaceutical applications (Das et al., 2011).

Exploration of Physicochemical Properties

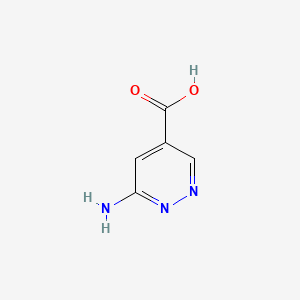

Research has also focused on understanding the physicochemical properties of these compounds. Spencer et al. (2002) conducted a study on mercapto- and piperazino-methyl-phenylboronic acid derivatives, exploring their inhibitory activity against serine proteases. This study provided insights into the interactions and potential uses of these compounds in biochemical applications (Spencer et al., 2002).

Detection and Sensing Applications

Fu et al. (2016) investigated the use of these compounds in the detection of hydrogen peroxide vapor, highlighting their potential in explosive detection and environmental monitoring. The study utilized organic thin-film fluorescence probes, demonstrating the versatility of these compounds in sensing applications (Fu et al., 2016).

Propriétés

IUPAC Name |

[2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-7,16H,8,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJWLQOUWQOHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)

![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)

![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)